

# Timapiprant (OC000459): An In-depth Technical Review of Early-Phase Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Timapiprant** (formerly OC000459) is a potent and selective oral antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] The PGD2-CRTH2 signaling axis is a critical pathway in the pathogenesis of type 2 inflammatory diseases, driving the recruitment and activation of key immune cells such as T-helper 2 (Th2) lymphocytes, eosinophils, and basophils.[2][3] By blocking this receptor, **Timapiprant** aims to mitigate the downstream inflammatory cascade characteristic of allergic diseases like asthma, eosinophilic esophagitis, and allergic rhinitis. This technical guide provides a comprehensive summary of the available preclinical and early-phase clinical trial results for **Timapiprant**, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

## **Mechanism of Action**

**Timapiprant** is an indole-acetic acid derivative that functions as a competitive antagonist at the CRTH2 receptor.[2] Prostaglandin D2 (PGD2), primarily released from activated mast cells, binds to the CRTH2 receptor on the surface of inflammatory cells. This binding event initiates a signaling cascade that leads to chemotaxis, cellular activation, and the release of proinflammatory cytokines.[2][3] **Timapiprant** competitively blocks the binding of PGD2 to the CRTH2 receptor, thereby inhibiting these downstream effects and reducing the inflammatory response.[2]



# **Signaling Pathway**

The signaling pathway initiated by PGD2 binding to the CRTH2 receptor and the point of intervention for **Timapiprant** are illustrated below.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is Timapiprant used for? [synapse.patsnap.com]
- 2. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The impact of CRTH2 antagonist OC 000459 on pulmonary function of asthma patients: a meta-analysis of randomized controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Timapiprant (OC000459): An In-depth Technical Review of Early-Phase Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682908#early-phase-clinical-trial-results-fortimapiprant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com